molecular formula C12H13FN4OS B4230716 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide

Cat. No.: B4230716
M. Wt: 280.32 g/mol
InChI Key: COHBZSLFQGXKEB-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms . It is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . In one study, compounds were synthesized by the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives .


Molecular Structure Analysis

The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form . The structure of the compound can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been studied extensively. For instance, compounds were synthesized by the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives .


Physical and Chemical Properties Analysis

1,2,4-Triazoles are stable compounds and are difficult to cleave. They can act as isosteres of amide, ester, and carboxylic acid .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is often related to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Further investigations on this scaffold to harness its optimum antibacterial potential can help in dealing with the escalating problems of microbial resistance .

Properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4OS/c1-2-10-15-12(17-16-10)19-7-11(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHBZSLFQGXKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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